2-Amino-3-phenylpropanenitrile

概述

描述

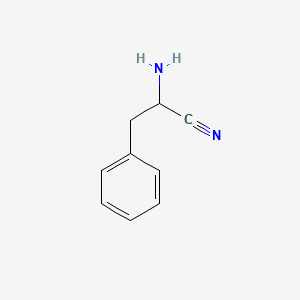

2-Amino-3-phenylpropanenitrile (CAS: 55379-75-4) is an organic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. It is also known as α-aminophenylpropionitrile and serves as a versatile building block in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals . The compound features a nitrile group (-CN) and an amino group (-NH₂) attached to a three-carbon chain linked to a phenyl ring. Its hydrochloride salt (CAS: 93554-83-7) is commercially available for specialized applications .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reduction of this compound using diisobutylaluminium hydride (DIBAL-H), which yields 3-phenyl-1,2-diaminopropane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 2-Amino-3-phenylpropanenitrile undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of corresponding carboxylic acids or amides.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminium hydride (LiAlH4), diisobutylaluminium hydride (DIBAL-H).

Hydrolysis Agents: Thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3).

Major Products Formed:

Reduction Products: Primary amines.

Hydrolysis Products: Carboxylic acids, amides.

科学研究应用

2-Amino-3-phenylpropanenitrile has several applications in scientific research:

作用机制

The mechanism by which 2-amino-3-phenylpropanenitrile exerts its effects is not well-documented. its reactivity can be attributed to the presence of the nitrile and amino groups, which can participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analogues

Phenyl-2-nitropropene (CAS: Not specified)

- Structure: Replaces the amino and nitrile groups with a nitro (-NO₂) group.

- Applications : Acts as a precursor in amphetamine synthesis, with forensic relevance .

- Key Differences: The nitro group alters reactivity, making it more suitable for reduction reactions (e.g., to amines) compared to the amino-nitrile functionality of 2-Amino-3-phenylpropanenitrile .

3-Amino-3-phenylpropionic Acid Derivatives

Examples include:

- (R)-3-Amino-3-phenylpropionic acid (CAS: 13921-90-9)

- (S)-3-Amino-3-phenylpropionic acid (CAS: 40856-44-8)

- Methyl ester hydrochloride (CAS: 88831-43-0)

Comparison : Replacement of the nitrile (-CN) with a carboxylic acid (-COOH) increases polarity and enables applications in peptide synthesis. Enantiomeric forms (R/S) are critical for asymmetric catalysis .

Substituted Derivatives

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile

- Structure : Adds methoxy (-OCH₃) groups to the phenyl ring and a methyl (-CH₃) group to the carbon chain.

- Impact : Methoxy groups enhance electron density, altering reactivity in electrophilic substitutions. The methyl group introduces steric hindrance .

2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile (CAS: 343776-88-5)

- Structure: Incorporates a dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) group.

- Applications: Potential use in pharmaceuticals due to increased hydrogen-bonding capacity .

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | None | C₉H₁₀N₂ | 146.19 |

| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | 3,4-OCH₃, 2-CH₃ | C₁₂H₁₄N₂O₂ | 218.25 |

| 2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile | -N(CH₃)₂, -OH | C₁₂H₁₆N₂O | 204.27 |

Research Findings : Substituents like methoxy or hydroxyl groups improve solubility in polar solvents but may reduce stability under acidic conditions .

Enantiomers and Salts

- Hydrochloride Salt (CAS: 93554-83-7) : Enhances stability and solubility for laboratory use .

生物活性

Overview

2-Amino-3-phenylpropanenitrile (C9H10N2) is an organic compound characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a propanenitrile backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

- Molecular Formula : C9H10N2

- Molecular Weight : Approximately 146.19 g/mol

- Solubility : Insoluble in water, soluble in organic solvents such as alcohols and ethers .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it relevant for the development of new antibiotics.

- Protease Inhibition : It has been studied for its ability to inhibit proteolytic enzymes, which play crucial roles in various biological processes. This inhibition can be leveraged for therapeutic applications against diseases where proteases are involved.

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules, including amino acids and heterocycles, which are essential in pharmaceuticals .

The mechanism by which this compound exerts its biological effects is primarily attributed to its structural features. The amino and nitrile groups can participate in various chemical reactions, facilitating the formation of biologically active compounds. Although specific molecular targets are still under investigation, its role as a building block in organic synthesis is well established.

Research Findings and Case Studies

Several studies have explored the biological activity and applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.

- Protease Inhibition Assays : Research focused on the inhibitory effects of this compound on specific proteases showed promising results, indicating its potential application in treating conditions related to protease dysregulation.

- Synthesis of Heterocycles : The compound has been utilized as a precursor for synthesizing five-membered heterocycles, which are important in medicinal chemistry. These reactions often yield high product purity and efficiency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, phenyl group, nitrile | Antimicrobial, protease inhibitor |

| Benzyl cyanide | Nitrile group only | Limited biological activity |

| Phenylacetonitrile | Nitrile group with phenyl | Varies; less studied |

| 2-Amino-3-phenylpropanoic acid | Carboxylic acid instead of nitrile | Different activity profile |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-phenylpropanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS 55379-75-4, C₉H₁₀N₂, MW 146.19 g/mol) typically involves condensation reactions between substituted benzaldehydes and nitrile-containing precursors. Key steps include:

- Aldol Condensation : Reacting phenylacetaldehyde derivatives with cyanide sources (e.g., KCN or NaCN) under basic conditions to form the nitrile group .

- Ammonolysis : Introducing the amino group via reaction with ammonia or protected amines, followed by deprotection .

- Purification : Recrystallization or column chromatography is critical to achieve ≥95% purity. Solvent selection (e.g., ethanol/water mixtures) impacts crystallization efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Characterization requires multi-technique validation:

- NMR Spectroscopy : ¹H NMR should show signals for the aromatic protons (δ 7.2–7.5 ppm), nitrile (δ ~2.5 ppm), and amino groups (δ 1.8–2.2 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functional groups .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies between computational (DFT) predictions and experimental data (e.g., X-ray crystallography) often arise due to:

- Dynamic Stereochemistry : Flexible side chains may lead to multiple conformers in solution, misrepresented in static models .

- Resolution Techniques :

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to assign absolute configuration .

Case Study : A 2024 study resolved conflicting NMR/X-ray data for a related nitrile by correlating solvent-induced conformational changes with computational free-energy landscapes .

Q. How does this compound interact with enzymatic targets, and what experimental designs minimize off-target effects?

Methodological Answer: The compound’s nitrile and amino groups enable interactions with hydrolases or oxidoreductases. To study specificity:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like cytochrome P450 .

- Competitive Binding Studies : Co-incubate with known inhibitors (e.g., ketoconazole for CYP3A4) to identify competitive vs. allosteric mechanisms .

- Molecular Docking : Validate interactions using AutoDock Vina with crystal structures from the PDB (e.g., 4DQL for CYP2D6) .

Q. What analytical approaches reconcile discrepancies in stability data under varying storage conditions?

Methodological Answer: Stability studies often report conflicting degradation rates due to:

- Humidity Sensitivity : The nitrile group hydrolyzes to amides/carboxylic acids in humid environments. Use Karl Fischer titration to monitor moisture content in stored samples .

- Light Exposure : UV/Vis spectroscopy tracks photodegradation products (e.g., nitroso derivatives). Store in amber vials at -20°C to reduce decomposition .

- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated stability data (40°C/75% RH for 6 months) .

属性

IUPAC Name |

2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-75-4 | |

| Record name | 2-Amino-3-phenylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。